3-Isopropylphenol

Description

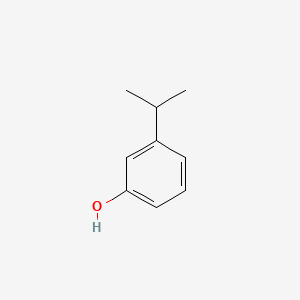

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSLTNSFSOYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044571 | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-45-1, 90480-88-9 | |

| Record name | 3-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, isopropylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-isopropylhydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Isopropylphenol CAS number and properties

An In-Depth Technical Guide to 3-Isopropylphenol (CAS: 618-45-1) for Advanced Research and Development

Introduction

This compound, also known by synonyms such as m-Cumenol and 3-hydroxycumene, is a phenolic organic compound distinguished by an isopropyl substituent at the meta position of the aromatic ring.[1] Its CAS number is 618-45-1.[1][2][3] This structural arrangement imparts a unique combination of lipophilicity and reactivity, establishing it as a valuable and versatile intermediate in the chemical and pharmaceutical industries.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are grounded in established scientific literature to support advanced research and development activities.

Section 1: Compound Identification and Core Properties

Accurate identification and understanding of a compound's fundamental physicochemical properties are the bedrock of any scientific investigation. These parameters dictate experimental conditions, from solvent selection to purification strategies and storage requirements.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 618-45-1 | [2][3][5] |

| IUPAC Name | 3-propan-2-ylphenol | [5] |

| Synonyms | m-Cumenol, m-Isopropylphenol, 3-Hydroxycumene | [1][2][5] |

| Molecular Formula | C₉H₁₂O | [2][3][6] |

| Molecular Weight | 136.19 g/mol | [2][3][5] |

| InChI Key | VLJSLTNSFSOYQR-UHFFFAOYSA-N | [2][5][7] |

| SMILES | CC(C)C1=CC(=CC=C1)O |[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to brown liquid or moist crystalline solid | [2][8][9] |

| Melting Point | 25-26 °C | [2] |

| Boiling Point | 228-229 °C | [2][9] |

| Density | 0.994 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.526 | [2] |

| Flash Point | 104.4 °C (220 °F) | [2][9] |

| pKa | 10.03 ± 0.10 (Predicted) | [2][10] |

| LogP (o/w) | 2.7 - 2.86 | [5][7][9] |

| Solubility | Slightly soluble in water; soluble in ether, alcohol, chloroform, and ethyl acetate |[2][9] |

Section 2: Spectroscopic and Analytical Characterization

For drug development and high-purity chemical synthesis, rigorous analytical characterization is non-negotiable. The presence of impurities, such as isomers or residual starting materials, can dramatically alter reaction outcomes and biological activity. Therefore, a multi-faceted analytical approach is essential for quality control.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

|---|---|---|

| ¹H NMR | Spectral data available, typically run in CDCl₃ with TMS as a reference. | [5][11] |

| ¹³C NMR | Spectral data available. | [12] |

| Mass Spec (GC-MS) | Base peak m/z 121; Molecular ion peak m/z 136. | [5] |

| Infrared (IR) | Spectral data available. |[5] |

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The choice of a robust analytical method is critical for ensuring batch-to-batch consistency, a cornerstone of trustworthy and reproducible research.[1] Reverse-phase HPLC is a widely applicable technique for analyzing moderately polar compounds like this compound.[7]

Methodology:

-

Column Selection: A C18 reverse-phase column is a suitable starting point due to its versatility and effectiveness in separating non-polar to moderately polar analytes.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid is often added in small quantities (e.g., 0.1%) to protonate silanol groups on the stationary phase, reducing peak tailing and improving resolution. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[7]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation and Conditions:

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to an appropriate wavelength (e.g., 279 nm, based on its UV absorbance peak).[13]

-

Gradient: A gradient elution (e.g., starting with 40% MeCN and increasing to 90% MeCN over 15 minutes) is often more effective than an isocratic method for separating potential impurities with different polarities.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: HPLC Purity Analysis Workflow.

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides context for potential impurities, while knowledge of its reactivity is key to its application as a chemical building block.

Industrial Synthesis

A common industrial method involves the oxidation and subsequent acid-catalyzed decomposition of m-dicumyl, a by-product from cumene-based processes.[10] This pathway is economically viable as it utilizes materials from large-scale chemical manufacturing.

Workflow:

-

Oxidation: M-dicumene is oxidized in the liquid phase with air, typically at elevated temperatures (e.g., 120 °C) and in the presence of an initiator.[10] This step forms m-dicumyl monohydroperoxide.

-

Decomposition: The resulting hydroperoxide is then decomposed using a strong acid catalyst, such as sulfuric acid. This reaction yields this compound and acetone as a co-product.[10]

-

Purification: The final product is isolated and purified through distillation.

Caption: Synthesis of this compound from m-Dicumyl.

Key Chemical Reactivity

The reactivity of this compound is dominated by its phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a potent nucleophile, making it a valuable handle for constructing more complex molecules.[4]

-

Etherification and Esterification: The hydroxyl group readily reacts with electrophiles to form ethers and esters. This is a foundational reaction for creating diverse derivatives for pharmaceutical applications.[1]

-

Oxidative Coupling: The phenolic structure allows for oxidative coupling reactions, which are exploited in the production of polymers and resins with specific thermal and mechanical properties.[4]

-

Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions must be carefully controlled to avoid unwanted side products.

-

Incompatibilities: As a phenol, it is incompatible with strong bases, strong oxidizing agents (like nitrates and chlorates), and strong reducing substances.[8] Reactions with these materials can be highly exothermic and potentially hazardous.[8]

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile molecular scaffold.

-

Pharmaceutical Intermediate: It is a crucial building block for a range of therapeutic agents.[1][4] Its most notable application is as a precursor in the synthesis of certain anesthetic drugs.[1] The isopropyl group and phenolic hydroxyl can be modified to fine-tune the pharmacological profile of the target molecule.

-

Cholinesterase Inhibition Studies: Carbamate derivatives of this compound have been investigated as inhibitors of cholinesterase enzymes.[1][14] This line of research is relevant to the development of treatments for neurodegenerative diseases like Alzheimer's and for understanding the mechanism of certain pesticides.[1]

-

Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[4] Its mechanism of action involves the disruption of microbial cell membranes, where its lipophilic nature allows it to integrate into the lipid bilayer, altering permeability and leading to cell lysis.[4] This makes it a candidate for use in antiseptic formulations and preservatives.

-

Propofol Impurity: this compound is a known impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol).[2][10][15] As such, its analytical standards and reference materials are critical for quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product.[16]

Section 5: Safety, Handling, and Toxicology

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety and mitigating environmental impact.

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][10] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [5][17] |

| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life |[17] |

Toxicological Profile

-

Mechanism of Toxicity: As a phenolic compound, this compound can denature proteins and disrupt cell membranes, leading to cytotoxic effects upon contact.[4] Ingestion can cause severe chemical burns to the oral cavity and gastrointestinal tract.[8]

-

Systemic Effects: Skin absorption can lead to systemic effects, potentially impacting the cardiovascular and central nervous systems.[8]

-

Environmental Toxicity: The compound is classified as very toxic to aquatic organisms.[8][17] It is considered an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of wildlife.[18] Its moderate solubility and lipophilicity create a risk of persistence and bioaccumulation in aquatic environments.[4][18]

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves engineering controls, appropriate PPE, and emergency preparedness.

Methodology:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[17]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[17]

-

-

Handling Practices:

-

Spill and Emergency Procedures:

-

Minor Spill: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][17]

-

Caption: Core Components of a Safe Handling Protocol.

Conclusion

This compound is a chemical intermediate of significant industrial and scientific importance. Its value in the synthesis of pharmaceuticals, particularly anesthetics, and its utility in agrochemical and polymer science are well-established. However, its potent reactivity and toxicological profile demand a high level of respect. For researchers and developers, a comprehensive understanding of its properties, analytical characterization, and stringent adherence to safety protocols are essential for harnessing its chemical potential responsibly and effectively. Future applications will likely continue to leverage its unique phenolic structure while emphasizing green chemistry principles to minimize its environmental footprint.

References

- Vertex AI Search.

- ChemicalBook. This compound | 618-45-1.

- Santa Cruz Biotechnology. This compound | CAS 618-45-1.

- CymitQuimica. This compound.

- Apollo Scientific. 618-45-1 Cas No. | this compound.

- PubChem - NIH. This compound | C9H12O | CID 12059.

- Szabo-Scandic. This compound.

- ChemicalBook. This compound: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges.

- SIELC Technologies. This compound.

- Guidechem. This compound 618-45-1 wiki.

- The Good Scents Company. 3-isopropyl phenol, 618-45-1.

- CymitQuimica. CAS 3228-02-2: 3-Methyl-4-isopropylphenol.

- ChemicalBook. This compound synthesis.

- Vertex AI Search. Environmental Impact and Safety of this compound: An Ecotoxicology Overview.

- Sigma-Aldrich.

- Chongqing Chemdad Co., Ltd. This compound.

- Apollo Scientific.

- Google Patents. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.

- Google Patents. CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.

- ChemicalBook. This compound(618-45-1) 13C NMR spectrum.

- NIST WebBook. 3-Methyl-4-isopropylphenol.

- ChemicalBook. This compound: Application, Chemicaland And Toxicological studies.

- NIST WebBook. Phenol, 3-(1-methylethyl)-.

- ECHEMI. 99-89-8, 4-Isopropylphenol Formula.

- Unilong Chemical Supplier. Do You Know 4-ISOPROPYL-3-METHYLPHENOL?

- CymitQuimica. CAS 618-45-1: this compound.

- ResearchGate.

- SpectraBase. m-Isopropylphenol - Optional[1H NMR] - Spectrum.

- LGC Standards. This compound | CAS 618-45-1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 618-45-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]

- 5. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 10. guidechem.com [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(618-45-1) 13C NMR spectrum [chemicalbook.com]

- 13. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]

- 14. This compound: Application, Chemicaland And Toxicological studies_Chemicalbook [chemicalbook.com]

- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. This compound | CAS 618-45-1 | LGC Standards [lgcstandards.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. nbinno.com [nbinno.com]

3-Isopropylphenol molecular weight and formula

An In-Depth Technical Guide to 3-Isopropylphenol (m-Cumenol)

Introduction

This compound, also known by its synonyms m-cumenol and 3-(1-methylethyl)phenol, is an alkylphenol of significant interest in the fields of chemical synthesis, pharmaceutical development, and materials science.[1][2] Structurally, it is a phenolic compound featuring an isopropyl group at the meta position of the benzene ring.[1] This specific arrangement confers a unique combination of reactivity and lipophilicity, making it a valuable and versatile intermediate.[1] In the pharmaceutical industry, its importance is highlighted by its role as a key building block in the synthesis of various therapeutic agents and as a known impurity of the anesthetic Propofol.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's fundamental chemical properties, common synthesis methodologies, key applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is foundational to all scientific research. This compound is registered under CAS Number 618-45-1.[1][3][4] Its molecular formula is C₉H₁₂O, corresponding to a molecular weight of 136.19 g/mol .[3][4][5]

| Identifier | Value |

| Molecular Formula | C₉H₁₂O[4][5] |

| Molecular Weight | 136.19 g/mol [4][5] |

| IUPAC Name | 3-propan-2-ylphenol[5] |

| Common Synonyms | m-Cumenol, m-Isopropylphenol, 3-(1-Methylethyl)phenol[1][3][5] |

| CAS Number | 618-45-1[1][3][4] |

| Canonical SMILES | CC(C)C1=CC(=CC=C1)O[5] |

| InChI Key | VLJSLTNSFSOYQR-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. It is typically a liquid at room temperature but can exist as a white to brown crystalline solid depending on purity and ambient temperature.[2][6][7] It is sparingly soluble in water but readily soluble in organic solvents like ether.[2][6]

| Property | Value |

| Appearance | Yellow to brown liquid or solid[8] |

| Melting Point | 23-26 °C (lit.)[2][8] |

| Boiling Point | 228 °C (lit.)[2] |

| Density | 0.994 g/mL at 25 °C (lit.)[2][8] |

| Flash Point | 97 °C to 104.44 °C[2][8] |

| Solubility | Slightly soluble in water; Soluble in ether[2][6] |

| pKa | 10.03 ± 0.10 (Predicted)[6] |

| logP | 2.7 - 2.86[5][9] |

Synthesis and Manufacturing

The industrial production of this compound often utilizes by-products from the cumene process for manufacturing phenol and acetone.[6] A primary route involves the oxidation and subsequent decomposition of m-dicumyl.[6]

The causality of this process is rooted in free-radical chemistry and acid-catalyzed rearrangement. The initial air oxidation introduces hydroperoxide functional groups, which are then susceptible to a Hock rearrangement under acidic conditions (typically with sulfuric acid) to yield the desired phenol and acetone as a co-product.[6]

Experimental Protocol: Synthesis from m-Dicumyl

The following protocol outlines the key steps in a common manufacturing method.[6]

-

Oxidation: Liquid-phase m-dicumene is charged into a reactor with a suitable initiator. Air is bubbled through the liquid at approximately 120°C for 1 to 1.5 hours. This step forms m-dicumyl monohydroperoxide.

-

Concentration: The resulting oxidation solution is concentrated to remove unreacted starting material and by-products.

-

Decomposition: The concentrated m-dicumyl monohydroperoxide is subjected to decomposition under the catalysis of sulfuric acid. This exothermic reaction cleaves the molecule.

-

Separation and Purification: The reaction mixture, now containing this compound and acetone, undergoes separation. This is typically achieved through distillation or extraction to isolate the final, purified this compound product.

Caption: Industrial synthesis of this compound from m-dicumyl.

Applications in Research and Drug Development

This compound is a highly valued building block in medicinal chemistry, primarily due to its reactive phenolic hydroxyl group and the tuning of its lipophilicity by the isopropyl substituent.[1]

-

Precursor for Anesthetics: It is a known intermediate and impurity in the synthesis of certain anesthetic agents, most notably related to Propofol.[1][3] The structural features of this compound can be modified to construct molecules with specific pharmacological profiles for use in surgical procedures.[1]

-

Cholinesterase Inhibition: Derivatives of this compound, such as 3-isopropylphenyl N-methylcarbamate, have been studied for their ability to inhibit cholinesterase enzymes.[1][10] This line of research is particularly relevant for developing therapeutics for neurodegenerative diseases like Alzheimer's disease.[1]

-

Versatile Therapeutic Building Block: The hydroxyl group is a reactive handle that readily undergoes etherification and esterification.[1] This allows medicinal chemists to incorporate the 3-isopropylphenyl moiety into more complex molecules to develop new drugs with antimicrobial or other specific biological activities.[1]

-

Other Applications: Beyond pharmaceuticals, it is used as an ingredient in some disinfectants and as an intermediate in the production of non-staining antioxidants for the rubber industry.[10]

Caption: this compound as a versatile precursor in drug development.

Safety, Handling, and Toxicology

Due to its chemical nature, this compound presents several hazards and must be handled with stringent safety precautions.

-

Primary Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][7][8][11] It is corrosive and can cause chemical burns to the oral cavity and gastrointestinal tract upon ingestion.[7][8] Direct eye contact can lead to serious or permanent injury.[7]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., PVC), chemical goggles with a full-face shield, and protective overalls.[7][12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors.[7][13]

-

Storage and Incompatibilities: It should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][12] Containers must be kept tightly sealed.[12] It is incompatible with strong oxidizing agents (e.g., nitrates, bleaches) and strong reducing agents.[6][7] Contact with bases will generate heat.[7]

-

Environmental Toxicity: this compound is recognized as being toxic to aquatic organisms and can persist in aquatic environments.[12][14] It is also considered an endocrine-disrupting chemical, posing risks to ecosystems.[14] Therefore, all spills and waste must be managed carefully to prevent environmental release.[12][13]

Conclusion

This compound is a chemical intermediate of considerable utility, bridging basic chemical manufacturing with advanced applications in pharmaceutical and materials science. Its molecular structure provides a versatile platform for synthesizing a range of high-value compounds, from anesthetics to potential treatments for neurodegenerative diseases. However, its significant corrosive and toxic properties demand that its use be governed by rigorous safety protocols to protect both researchers and the environment. A thorough understanding of its chemistry, applications, and hazards is essential for harnessing its potential responsibly.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 618-45-1 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound: Application, Chemicaland And Toxicological studies_Chemicalbook [chemicalbook.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 3-Isopropylphenol from m-Diisopropylbenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-isopropylphenol, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1] The primary synthetic route detailed herein begins with m-diisopropylbenzene (m-DIPB), a readily available feedstock often derived as a byproduct from the large-scale cumene process for phenol and acetone production.[2] The core of this synthesis is a two-step process analogous to the well-known Hock process: (1) the liquid-phase autoxidation of m-diisopropylbenzene to its corresponding monohydroperoxide, and (2) the subsequent acid-catalyzed rearrangement and cleavage of this intermediate to yield this compound and acetone.[2][3] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, discusses process optimization strategies, and emphasizes the critical safety considerations inherent in handling organic peroxides. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals engaged in organic synthesis and process development.

Part 1: The Underlying Chemistry: Reaction Mechanisms

The conversion of m-diisopropylbenzene to this compound is a sophisticated process that leverages fundamental principles of free-radical chemistry and acid-catalyzed rearrangements. A thorough understanding of these mechanisms is paramount for successful implementation and optimization.

Step 1: Hydroperoxidation of m-Diisopropylbenzene

The initial and rate-determining stage of the synthesis is the selective oxidation of one of the isopropyl groups on the m-diisopropylbenzene backbone. This transformation is an autoxidation process that proceeds via a free-radical chain reaction.[4]

Mechanism:

-

Initiation: The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of a radical initiator or by the natural auto-initiation of the substrate at elevated temperatures (typically 85-120°C).[2][5] The initiator abstracts a tertiary benzylic hydrogen from m-DIPB to form a resonance-stabilized cumyl-type radical.

-

Propagation: The cumyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another m-DIPB molecule, thereby propagating the chain reaction and forming the target m-diisopropylbenzene monohydroperoxide (m-MHP) along with a new cumyl radical.[4]

-

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

This process is highly selective for the tertiary hydrogen due to the lower bond dissociation energy and the stability of the resulting benzylic radical. However, the reaction is complicated by the potential for further oxidation of the monohydroperoxide to form m-diisopropylbenzene dihydroperoxide (m-DHP) and other byproducts like hydroxyhydroperoxides (HHP).[4][5] Controlling reaction conditions to favor m-MHP is a key challenge.

Caption: Free-radical mechanism for m-DIPB hydroperoxidation.

Step 2: The Hock Rearrangement & Cleavage

The crude m-MHP is subjected to acid catalysis to induce the Hock rearrangement, a classic and powerful reaction in industrial organic chemistry.[6] This step results in the oxidative cleavage of a C-C bond.

Mechanism:

-

Protonation: The terminal oxygen atom of the hydroperoxide group is protonated by a strong acid, typically sulfuric acid.[7] This converts the hydroxyl group into a good leaving group (water).

-

Rearrangement (Aryl Migration): A concerted 1,2-rearrangement occurs. The phenyl group migrates from the benzylic carbon to the adjacent, now electron-deficient, oxygen atom. Simultaneously, a molecule of water is eliminated.[6] This is the key bond-forming/bond-breaking step and results in a resonance-stabilized tertiary oxocarbenium ion.

-

Hydration & Cleavage: The oxocarbenium ion is highly electrophilic and is attacked by water. The resulting intermediate is unstable and rapidly decomposes. A proton transfer and subsequent electronic rearrangement lead to the cleavage of the molecule into the final products: this compound and acetone.

Caption: The acid-catalyzed Hock rearrangement mechanism.

Part 2: Experimental Protocol and Process Optimization

The successful execution of this synthesis requires careful control over reaction parameters. The following protocol represents a generalized procedure derived from established principles.[2][5][8]

Detailed Synthesis Protocol

A. Step 1: Oxidation of m-Diisopropylbenzene

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, gas sparging tube, and temperature probe is charged with m-diisopropylbenzene (m-DIPB).

-

Initiation (Optional but Recommended): A small quantity of a radical initiator (e.g., a previously prepared batch of the hydroperoxide product) can be added to reduce the induction period.

-

Reaction Conditions: The reaction mixture is heated to the target temperature, typically between 85°C and 120°C.[2][5] A controlled stream of air or oxygen is then bubbled through the liquid via the sparging tube with vigorous stirring to ensure efficient gas-liquid mass transfer.

-

Monitoring: The reaction is monitored by periodically taking samples and analyzing the peroxide concentration (e.g., via iodometric titration). The reaction is typically stopped when the concentration of m-MHP is maximized relative to m-DHP and other byproducts.

-

Work-up: Once the desired conversion is achieved, the gas flow is stopped. The resulting crude oxidation mixture, containing unreacted m-DIPB, m-MHP, and other peroxides, is typically concentrated under reduced pressure to remove some of the unreacted starting material.

B. Step 2: Acid-Catalyzed Cleavage

Safety First: This step is highly exothermic and involves strong acid. It must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and an ice bath readily available for emergency cooling.

-

Reactor Setup: The concentrated hydroperoxide solution is transferred to a separate reactor equipped with a stirrer, temperature probe, and a dropping funnel. The solution is typically diluted with a solvent like acetone to help control the exotherm.

-

Catalyst Addition: The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added dropwise from the addition funnel.[2] The rate of addition must be carefully controlled to maintain the internal temperature within a safe, predetermined range.

-

Reaction & Quenching: After the addition is complete, the mixture is stirred until the cleavage is complete (monitored by TLC or HPLC). The reaction is then quenched by adding it to a basic solution (e.g., aqueous sodium carbonate) to neutralize the acid catalyst.

-

Product Isolation: The neutralized mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., methyl isobutyl ketone or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified, typically by vacuum distillation, to yield the final high-purity product.

Process Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The table below summarizes key parameters and their impact.

| Parameter | Oxidation Stage | Cleavage Stage | Rationale & Optimization Insights |

| Temperature | 85 - 120 °C[2][5] | 40 - 70 °C | Oxidation: Higher temperatures increase reaction rate but can also promote the decomposition of the desired hydroperoxide and favor byproduct formation. An optimized temperature profile, potentially decreasing as peroxide concentration increases, can maximize yield.[4] Cleavage: Highly exothermic; requires careful temperature control to prevent runaway reactions. |

| Catalyst | Initiator (optional) or alkali (e.g., NaOH)[8][9] | Conc. H₂SO₄[2] | Oxidation: An alkaline environment can sometimes improve selectivity and rate.[8] Anhydrous, non-alkaline conditions are also effective.[5] Cleavage: Sulfuric acid is a cost-effective and efficient catalyst. Solid acid catalysts are being explored to simplify separation and reduce waste.[4] |

| Reaction Time | 1 - 24 hours[2][8] | 0.5 - 2 hours | Oxidation: Time is determined by monitoring peroxide concentration to stop at the optimal point before significant byproduct formation. Cleavage: The reaction is generally fast once the catalyst is introduced. |

| Pressure | Atmospheric | Atmospheric | The oxidation is typically run at or slightly above atmospheric pressure to ensure sufficient oxygen availability. |

| Yield & Purity | Variable | >95% (after purification) | Overall yield depends heavily on the selectivity of the oxidation step. High purity (>98%) is achievable with careful vacuum distillation.[1] |

Part 3: Workflow and Visualization

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process, from raw material input to final product isolation.

Caption: High-level workflow for this compound synthesis.

Conclusion

The synthesis of this compound from m-diisopropylbenzene via a Hock process analogue is an elegant and industrially relevant method. Its success hinges on a deep understanding of the free-radical oxidation mechanism to maximize the yield of the key monohydroperoxide intermediate, followed by precise control over the highly exothermic acid-catalyzed cleavage reaction. While the process is robust, significant attention must be paid to safety protocols due to the thermally sensitive nature of the peroxide intermediates. Future advancements in this field will likely focus on the development of more selective oxidation catalysts and the implementation of continuous flow processes to enhance safety and efficiency. This guide provides the foundational knowledge for professionals to confidently approach, execute, and optimize this important chemical transformation.

References

-

DICUMYL PEROXIDE - Ataman Kimya. (n.d.). Retrieved January 6, 2026, from [Link]

-

A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene - Quick Company. (n.d.). Retrieved January 6, 2026, from [Link]

-

Process for the preparation of dicumyl peroxide - Justia Patents. (1981). Retrieved January 6, 2026, from [Link]

-

Dicumyl peroxide - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

- US4159389A - Process for the production of dicumyl peroxide - Google Patents. (1979).

-

Synthesis of dicumyl peroxide - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

- CN103044205A - Preparation method of 3-methyl-4-isopropylphenol - Google Patents. (2013).

- CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents. (2020).

-

Cumene process - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Method for preparing m-diisopropylbenzene hydrogen peroxide and p-diisopropylbenzene hydrogen peroxide - Patsnap Eureka. (n.d.). Retrieved January 6, 2026, from [Link]

- US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents. (1990).

-

Preparation of phenol from cumene - Sathee Forum. (2024). Retrieved January 6, 2026, from [Link]

- EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents. (1992).

- CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents. (2014).

-

Preparation of Phenol from Cumene or Isopropyl benzene #Class 12 #State Board and CET - YouTube. (2024). Retrieved January 6, 2026, from [Link]

-

Synthesis of cumyl chloride - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

Theoretical Investigation of the Mechanism of the Hock rearrangement with InCl3 as Catalyst - ChemRxiv. (2023). Retrieved January 6, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of EXAMPLE 1. Dicumyl Peroxide - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C9H12O | CID 12059 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

- US4241222A - Process for the preparation of cumyl peroxides - Google Patents. (1980).

-

Phenol - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Cumene process - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Preparation of phenol from cumene | Sathee Forum [forum.prutor.ai]

- 8. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 9. CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Isopropylphenol via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 3-isopropylphenol (m-cumenol), a valuable intermediate in the pharmaceutical and chemical industries.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles of the reaction, offering a detailed examination of the mechanistic pathways, challenges, and optimization strategies. Beyond a theoretical exposition, this guide presents a practical, step-by-step experimental protocol, discusses alternative synthesis routes, and provides insights into industrial production methodologies. The content is grounded in established scientific literature to ensure technical accuracy and field-proven applicability.

Introduction: The Significance of this compound and the Role of Friedel-Crafts Alkylation

This compound, also known as m-cumenol, is a key building block in the synthesis of various high-value compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility as a precursor for certain anesthetic agents underscores its importance in medicinal chemistry.[1] The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, presents a direct and versatile method for introducing alkyl groups onto aromatic rings.[2] This electrophilic aromatic substitution reaction is, in principle, an ideal candidate for the isopropylation of phenol to produce isopropylphenol isomers.

However, the alkylation of phenols via the Friedel-Crafts reaction is fraught with challenges that demand a nuanced understanding of the underlying chemistry. Issues such as catalyst deactivation, competing O-alkylation, polysubstitution, and poor regioselectivity are common hurdles that must be overcome to achieve a high yield of the desired this compound isomer. This guide will dissect these challenges and provide a scientifically grounded framework for navigating them.

Mechanistic Insights into the Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts alkylation of phenol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a Lewis acid or Brønsted acid catalyst, the alkylating agent (e.g., isopropyl alcohol, isopropyl chloride, or propene) is converted into a highly reactive electrophile, the isopropyl carbocation.[3]

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the isopropyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the counter-ion of the catalyst or another molecule of the substrate, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the isopropylphenol product.

The hydroxyl group (-OH) of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions due to resonance stabilization of the corresponding arenium ions. The formation of the meta isomer, this compound, is generally less favored under kinetic control.

Visualizing the Reaction Mechanism

Caption: General mechanism of the acid-catalyzed Friedel-Crafts alkylation of phenol.

Key Challenges in the Synthesis of this compound

The synthesis of this compound via Friedel-Crafts alkylation is complicated by several factors that can significantly impact the yield and purity of the desired product.

-

Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, forming a complex that deactivates the catalyst.[4] This necessitates the use of a stoichiometric or even excess amount of the catalyst.

-

O- versus C-Alkylation: Phenol is a bidentate nucleophile, meaning it can react at two positions: on the aromatic ring (C-alkylation) to form isopropylphenol, or on the oxygen atom (O-alkylation) to form isopropyl phenyl ether.[4] The reaction conditions play a crucial role in determining the ratio of these two products.

-

Polysubstitution: The introduction of an alkyl group, which is electron-donating, further activates the aromatic ring, making the mono-alkylated product more reactive than the starting phenol. This can lead to the formation of di- and tri-isopropylphenols.

-

Regioselectivity: The Ortho/Para/Meta Conundrum: The hydroxyl group is a strong ortho, para-director. Consequently, Friedel-Crafts alkylation of phenol typically yields a mixture of 2-isopropylphenol and 4-isopropylphenol as the major products. The synthesis of the meta isomer, this compound, is inherently less favored and requires careful control of reaction conditions to influence the isomer distribution, often relying on thermodynamic control.

Optimizing Reaction Parameters for this compound Synthesis

To maximize the yield of this compound, a careful optimization of the reaction parameters is essential.

| Parameter | Influence on the Reaction | Recommended Approach for this compound |

| Catalyst | The choice of catalyst affects activity and selectivity. Strong Lewis acids (e.g., AlCl₃) are highly active but can lead to side reactions. Brønsted acids (e.g., H₂SO₄, solid acid catalysts) can also be effective. | For meta selectivity, a catalyst system that promotes thermodynamic equilibrium is often preferred. The use of milder Lewis acids or specific solid acid catalysts can be advantageous. |

| Alkylating Agent | Isopropyl alcohol, isopropyl chloride, and propene are common choices. Alcohols and alkenes require a Brønsted acid or a Lewis acid with a co-catalyst. | Isopropyl alcohol is a readily available and relatively safe option. |

| Temperature | Higher temperatures generally favor the thermodynamically more stable products. However, they can also promote side reactions like catalyst decomposition and product degradation. | To favor the formation of the thermodynamically more stable this compound, higher reaction temperatures may be employed, but this must be balanced against the risk of side reactions. |

| Reaction Time | Longer reaction times can allow the reaction to reach thermodynamic equilibrium, potentially increasing the proportion of the meta isomer. | Sufficient reaction time is necessary to allow for potential isomerization to the thermodynamically favored product. |

| Solvent | The polarity of the solvent can influence the reaction rate and selectivity. | A non-polar or moderately polar solvent is typically used. |

| Reactant Ratio | Using a large excess of phenol can help to minimize polysubstitution. | An excess of phenol relative to the alkylating agent is recommended to favor mono-alkylation. |

Experimental Protocol: A Plausible Approach to this compound Synthesis

While a definitive, high-yield Friedel-Crafts protocol for this compound is not prominently featured in readily accessible literature, the following procedure is a plausible starting point for laboratory-scale synthesis, constructed from established principles of phenol alkylation.

Materials:

-

Phenol (reagent grade)

-

Isopropyl alcohol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium chloride (saturated aqueous solution, brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 1.0 mole).

-

Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (e.g., 0.5 moles) to the phenol. The mixture will become warm.

-

Addition of Alkylating Agent: Once the mixture has cooled slightly, begin the dropwise addition of isopropyl alcohol (e.g., 0.8 moles). Maintain a moderate reaction temperature (e.g., 80-100 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed with stirring for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator.

-

The crude product will be a mixture of isopropylphenol isomers and unreacted phenol. Purify the crude product by fractional distillation under reduced pressure to separate the isomers. The boiling point of this compound is approximately 228 °C at atmospheric pressure.

-

Safety Precautions: Phenol and concentrated sulfuric acid are corrosive and toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizing the Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Alternative Synthesis Routes

Given the challenges associated with the direct Friedel-Crafts alkylation of phenol to produce the meta isomer, alternative synthetic strategies have been developed, particularly for industrial-scale production.

-

From m-Dicumyl: One industrial method involves the oxidation of m-dicumene to m-dicumyl monohydroperoxide, which is then decomposed under acidic conditions (e.g., with sulfuric acid) to yield this compound and acetone.[5] This process is analogous to the cumene process for phenol production.[5]

-

From 3-Isopropylaniline (m-Cumidine): 3-Isopropylaniline can be synthesized and then converted to this compound via a diazotization reaction followed by hydrolysis.[6][7] This multi-step route can offer higher selectivity for the meta isomer. A patent describes the preparation of 3-isopropyl phenol from 3-cumidine using sulfuric acid and sodium nitrite, followed by steam distillation, with a reported yield of 55% and purity of 95%.[7]

Analytical Characterization and Quality Control

The analysis of the reaction mixture and the final product is crucial to determine the yield, isomer distribution, and purity of this compound.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for separating and quantifying the different isopropylphenol isomers (ortho, meta, and para) and any byproducts.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another effective method for the analysis of phenolic compounds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of the synthesized this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic C-H bonds.

For pharmaceutical applications, achieving high purity (typically ≥98.0%) is paramount to avoid the introduction of impurities into the final drug product.[1]

Conclusion

The Friedel-Crafts alkylation of phenol for the synthesis of this compound is a reaction that, while conceptually straightforward, presents significant practical challenges. A thorough understanding of the reaction mechanism, the factors influencing regioselectivity, and the potential side reactions is critical for successful synthesis. By carefully controlling reaction parameters such as catalyst choice, temperature, and reactant ratios, it is possible to influence the product distribution and enhance the yield of the desired meta isomer. For applications demanding high purity and selectivity, alternative multi-step synthesis routes starting from precursors like m-dicumyl or 3-isopropylaniline may be more viable. This guide provides the foundational knowledge and practical considerations necessary for researchers and professionals to approach the synthesis of this compound with a scientifically rigorous and informed perspective.

References

- CN103044205A - Preparation method of 3-methyl-4-isopropylphenol. (Link not available)

- CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google P

-

Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate. ([Link])

-

A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene - Quick Company. ([Link])

-

This compound | C9H12O | CID 12059 - PubChem - NIH. ([Link])

-

Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control - ER Publications. ([Link])

-

Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. ([Link])

-

Phenol - The Essential Chemical Industry. ([Link])

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | Catalysis | ChemRxiv | Cambridge Open Engage. ([Link])

- This compound: A Versatile Intermediate in Pharmaceutical Synthesis. (Link not available)

-

Regioselective Enolization and Thermodynamic vs. Kinetic Control - YouTube. ([Link])

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. ([Link])

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. ([Link])

-

Phenol and Cresol - OSHA. ([Link])

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). ([Link])

-

Phenol production in the organic chemical process - KROHNE Group. ([Link])

-

ANALYTICAL METHOD DEVELOPMENT FOR ISO PROPYL ALCOHOL CONTENT IN LYSINE MONOHYDRATE BY GC-HS - Journal for ReAttach Therapy and Developmental Diversities. ([Link])

-

ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. ([Link])

Sources

- 1. env.go.jp [env.go.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]

- 8. osha.gov [osha.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of 3-Isopropylphenol, specifically its boiling and melting points. Understanding these fundamental characteristics is paramount for its application in research, particularly in the realms of chemical synthesis and drug development, where precise control over physical state is crucial for reaction kinetics, purification, and formulation.

Introduction to this compound: A Molecule of Interest

This compound, also known as m-isopropylphenol, is an aromatic organic compound with the chemical formula C9H12O.[1][2] Its structure consists of a phenol ring substituted with an isopropyl group at the meta position. This substitution pattern imparts specific physical and chemical properties that are of significant interest in various scientific fields. In the pharmaceutical industry, phenolic compounds are foundational scaffolds for the synthesis of a wide array of therapeutic agents. The isopropyl group can influence the molecule's lipophilicity and steric interactions, which are critical parameters in drug design and discovery.

Core Physical Properties of this compound

The boiling and melting points are definitive physical constants for a pure substance under standard pressure. They are indispensable for identification, assessing purity, and designing experimental protocols.

| Physical Property | Value | Conditions |

| Melting Point | 23-26 °C (73.4-78.8 °F) | 760.00 mm Hg |

| Boiling Point | 228-229 °C (442.4-444.2 °F) | 760.00 mm Hg |

Data sourced from The Good Scents Company[3], ChemicalBook[4][5], and Stenutz[1].

At room temperature, this compound exists as a liquid or a low-melting solid, appearing as a yellow to brown substance.[3] Its relatively low melting point means that it can be conveniently handled as a liquid in many laboratory settings. The high boiling point is indicative of the strong intermolecular hydrogen bonding afforded by the hydroxyl group, a characteristic feature of phenols.

Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate determination of boiling and melting points is a cornerstone of experimental chemistry. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[6] The principle hinges on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6]

Causality in Experimental Choices:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can depress the melting point, while large crystals can lead to inefficient heat transfer and a broader melting range.

-

Heating Rate: A slow and controlled heating rate (typically 1-2 °C per minute) is crucial, especially near the expected melting point. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is a strong indicator of a pure compound.[7] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7]

Step-by-Step Protocol:

-

Sample Loading: A small amount of finely powdered this compound is introduced into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Visualization of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Distillation and Micro-Reflux Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a substance like this compound, which has a high boiling point, distillation is a common and accurate method for its determination.[9] For smaller sample volumes, a micro-boiling point or micro-reflux method can be employed.[10]

Causality in Experimental Choices:

-

Pressure Correction: The boiling point is highly dependent on the atmospheric pressure.[8] It is standard practice to report boiling points at standard pressure (760 mmHg) and to apply a correction if the determination is performed at a different pressure.

-

Thermometer Placement: In a distillation setup, the thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Prevention of Bumping: The addition of boiling chips or a magnetic stir bar is essential to ensure smooth boiling and prevent "bumping," which is the sudden, violent boiling of a superheated liquid.

Step-by-Step Protocol (Simple Distillation):

-

Apparatus Assembly: A distillation flask is charged with this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize at the boiling point of the liquid.

-

Condensation: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

-

Recording: The constant temperature observed during the distillation is the boiling point of the liquid.

Visualization of the Boiling Point Determination Workflow (Distillation):

Caption: Workflow for Boiling Point Determination via Distillation.

Significance in Drug Development

The precise knowledge of the boiling and melting points of this compound and its derivatives is critical in several stages of drug development:

-

Synthesis and Purification: Distillation, a process governed by boiling points, is a primary method for purifying reaction products. Recrystallization, which relies on solubility differences at various temperatures, is informed by the melting point.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. Melting point analysis is a key tool in identifying and characterizing these polymorphs.

-

Formulation: The physical state of an active pharmaceutical ingredient (API) is crucial for its formulation into a final dosage form (e.g., tablet, capsule, or solution). The melting point can influence manufacturing processes such as granulation and compression.

Conclusion

The boiling and melting points of this compound are fundamental physical constants that provide valuable insights into its purity, identity, and behavior. A thorough understanding of these properties, coupled with methodologically sound experimental determination, is essential for its effective utilization in scientific research and the development of new therapeutics. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists working with this important chemical entity.

References

-

The Good Scents Company. (n.d.). 3-isopropyl phenol, 618-45-1. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 618-45-1 C9H12O, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

ChemBK. (2024, April 9). p-Isopropylphenol. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenol | C9H12O | CID 7465. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C9H12O | CID 12059. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination | Resource. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl phenol, 99-89-8. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 4. This compound | 618-45-1 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

3-Isopropylphenol solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 3-Isopropylphenol

Introduction

This compound (also known as m-isopropylphenol or m-cumenol) is an alkylphenol with the chemical formula C₉H₁₂O.[1] As an important intermediate in fine chemical synthesis and an impurity in pharmaceutical compounds like Propofol, a thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and drug development professionals.[2][3] Solubility, a critical parameter, dictates its behavior in various matrices, influencing reaction kinetics, purification strategies, formulation development, and environmental fate.

This guide provides a detailed examination of the solubility of this compound in aqueous and organic media. It moves beyond simple data reporting to explain the underlying molecular interactions that govern its solubility profile, offers field-proven experimental protocols for its determination, and presents a consolidated view of its behavior for practical application.

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture, which features a delicate balance between polar and nonpolar characteristics.

-

Molecular Structure: The molecule consists of a polar hydroxyl (-OH) group attached to a largely nonpolar aromatic ring, which is further substituted with a hydrophobic isopropyl group. This amphiphilic nature is the primary determinant of its solubility behavior.

-

Intermolecular Forces:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This is the dominant interaction in polar protic solvents like water and alcohols, enabling its solubility in these media.

-

Van der Waals Forces: The benzene ring and the isopropyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like hexane or toluene.

-

Dipole-Dipole Interactions: The polarity of the C-O and O-H bonds creates a molecular dipole, allowing for interactions with other polar molecules.

-

-

Hydrophobicity and Lipophilicity: The presence of the benzene ring and, significantly, the three-carbon isopropyl group, creates a substantial nonpolar surface area. This limits its aqueous solubility. The octanol-water partition coefficient (logP) is a quantitative measure of this lipophilicity, with an estimated value of approximately 2.7 to 2.86, indicating a strong preference for lipid or nonpolar environments over aqueous ones.[4][5] The guiding principle of "like dissolves like" is therefore central to predicting its solubility.[6]

Aqueous Solubility Profile

This compound is described as slightly soluble or partly miscible in water.[2][7] This limited solubility is a direct result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, nonpolar hydrocarbon portion of the molecule.

An experimental solubility value has been reported as 962 mg/L at 20 °C .[4]

Effect of Temperature

Solubility in Organic Solvents

In accordance with the "like dissolves like" principle, this compound demonstrates significantly higher solubility in a range of organic solvents compared to water.

-

Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol, methanol, and isopropanol can readily engage in hydrogen bonding with the hydroxyl group of this compound. This strong, favorable interaction leads to very high solubility.[4][12]

-

Polar Aprotic Solvents (e.g., Ethers, Ketones): Solvents such as diethyl ether can act as hydrogen bond acceptors, interacting favorably with the phenolic proton, resulting in good solubility.[2][3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring of this compound allows for favorable π-π stacking and van der Waals interactions with aromatic solvents like toluene. Its solubility in nonpolar aliphatic solvents like hexane is lower but still significant due to the overall hydrophobic character imparted by the hydrocarbon structure.

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents for easy comparison.

| Solvent | Solvent Type | Solubility | Temperature | Reference |

| Water | Polar Protic | 962 mg/L | 20 °C | [4] |

| Ethanol | Polar Protic | 1722.99 g/L | 25 °C | [12] |

| Methanol | Polar Protic | 1150.36 g/L | 25 °C | [12] |

| Isopropanol | Polar Protic | 1545.59 g/L | 25 °C | [12] |

| Diethyl Ether | Polar Aprotic | Soluble | Not Specified | [2][3] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique, recommended by regulatory bodies like the WHO, for determining the equilibrium solubility of a compound.[13][14] This protocol describes a self-validating system to ensure accurate and reproducible results.

Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solid ensures that the resulting solution is truly saturated and that equilibrium is established between the dissolved and undissolved states.[13]

-

Equilibration Time: Sufficient agitation time (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium. Preliminary studies are often required to determine the minimum time needed.[15]

-

Temperature Control: Solubility is a temperature-dependent property. Strict temperature control (e.g., 37 ± 1 °C for biopharmaceutical studies or 25 ± 1 °C for standard chemical data) is essential for data accuracy and reproducibility.[14][16]

-

Phase Separation: Incomplete separation of undissolved solid from the liquid phase is a major source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a low-binding filter is a robust method.[6]

-

Validated Analytical Method: Using a validated, sensitive, and specific analytical method like HPLC ensures that the concentration of the dissolved analyte is measured accurately without interference.[6]

Step-by-Step Methodology

-